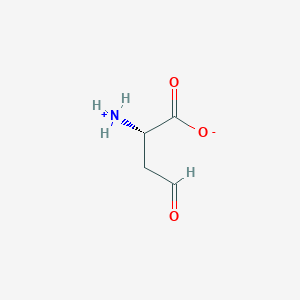

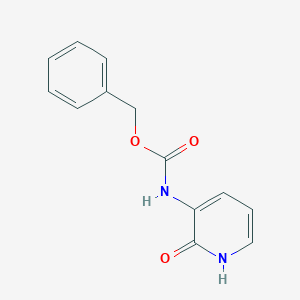

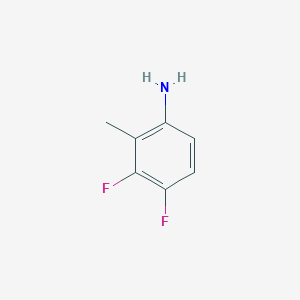

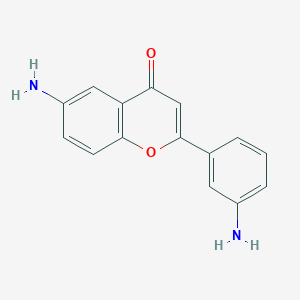

![molecular formula C7H5BrClN3 B178490 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 18112-31-7](/img/structure/B178490.png)

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine

概要

説明

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that is part of the pyridazine analogs, which are known for their significant pharmaceutical importance. These compounds are often explored for their potential in medicinal chemistry due to their diverse biological activities and structural uniqueness.

Synthesis Analysis

The synthesis of related pyridazine compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, a compound similar to 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine, was achieved by treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by subsequent reactions with lutidine and TBTU in cold conditions, and finally heating with chloroamine T in the presence of ethanol .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) techniques. For example, the compound mentioned above crystallized in the monoclinic crystal system with the space group P21/c . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the molecule, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

Chemical reactions involving 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine and its analogs can be quite diverse. For instance, the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines in the presence of CsF and BnNEt3Cl in DMSO at high temperatures leads to C-6 aminated products. This method is noted for its cost-effectiveness and high yields, and it tolerates a wide range of amine functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. Intermolecular interactions, such as hydrogen bonds and halogen interactions, can influence the crystalline packing and stability of the compounds. Hirshfeld surface analysis and energy frameworks can be used to study these interactions and understand the molecular packing in the crystal lattice .

科学的研究の応用

Application in Antituberculosis Agents

- Summary of the Application : Imidazopyridine, a fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Specifically, certain imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

- Methods of Application or Experimental Procedures : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies . For instance, substituents at C2 and C6 positions of the imidazo[1,2-a]pyridine ring have been explored .

- Results or Outcomes : One compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

Application in Microwave-Assisted Synthesis

- Summary of the Application : Imidazo[1,2-a]pyridines have been synthesized using a solvent- and catalyst-free method under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .

- Methods of Application or Experimental Procedures : A mixture of 2-aminopyridine and α-bromoketone is placed in a microwave synthesizer . The vial is subjected to microwave irradiation programmed at 65 °C, 120 W, and 1 bar pressure . After 15–20 minutes of irradiation, the mixture is cooled to room temperature .

- Results or Outcomes : The method results in the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields .

Application in Drug Development

- Summary of the Application : Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Importantly, some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprinone .

- Methods of Application or Experimental Procedures : The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

- Results or Outcomes : The development of these drugs has led to significant advancements in the treatment of various conditions. For example, Zolpidem is used for the short-term treatment of insomnia, Alpidem was an anxiolytic drug from the imidazopyridine family, Saripidem is a sedative and anxiolytic drug in the imidazopyridine family, and Olprinone is a drug used to treat heart failure .

Safety And Hazards

特性

IUPAC Name |

3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c1-4-7(8)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUSNTKCDGCCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C=CC(=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547407 | |

| Record name | 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |

CAS RN |

18112-31-7 | |

| Record name | 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

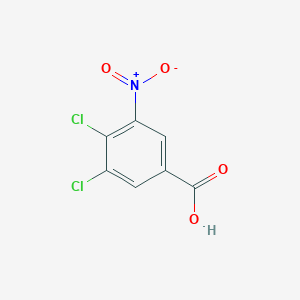

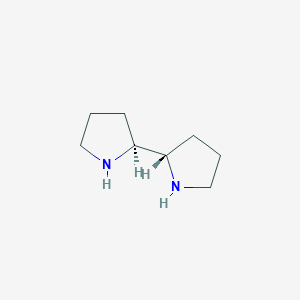

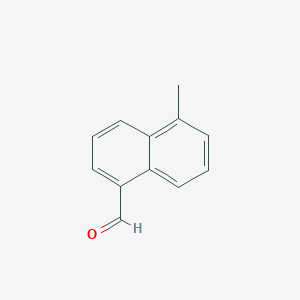

![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)